molecular formula C19H18F3N3OS B2714906 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 892294-26-7

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue: B2714906
Numéro CAS: 892294-26-7
Poids moléculaire: 393.43
Clé InChI: RATXTIULJPLPJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H18F3N3OS and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule notable for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound features:

  • Quinazoline Core : Known for various biological activities including anticancer and antimicrobial properties.
  • Sulfanyl Group : Suggests potential interactions with biological thiols, enhancing its reactivity.
  • Trifluoromethyl Substituent : Increases lipophilicity and may enhance pharmacological properties.

Anticancer Properties

Research indicates that quinazoline derivatives often exhibit anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

Compound Activity Mechanism
This compoundAnticancerInhibits key signaling pathways in cancer cells
4-(Trifluoromethyl)-N-(p-tolyl)benzamideAnti-inflammatoryModulates inflammatory pathways
1-(Trifluoromethyl)-1H-pyrroleAntimicrobialDisrupts bacterial cell membranes

The unique combination of structural elements in this compound may confer distinct pharmacological properties not observed in other similar compounds.

The mechanism of action is primarily linked to the inhibition of specific kinases involved in cell signaling pathways. For instance, quinazoline derivatives are known to inhibit mTOR (mechanistic target of rapamycin), a critical regulator of cell growth and proliferation. Studies have shown that compounds with similar structures can selectively inhibit mTORC1 activity .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound can be synthesized through various methods, often involving the reaction of substituted benzamides with appropriate aldehydes under catalytic conditions. This allows for the introduction of the quinazoline core and other functional groups.
  • Biological Evaluation : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against cancer cell lines. For example, preliminary findings suggest that it can inhibit the phosphorylation of key substrates involved in tumor growth at low micromolar concentrations .
  • Selectivity Profiling : Further investigations into its selectivity against a panel of kinases have shown promising results, indicating that it may selectively inhibit certain pathways while sparing others, thereby reducing potential side effects associated with broader-spectrum inhibitors .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • A study on related quinazoline derivatives showed that modifications to the core structure significantly influenced their anticancer potency. Compounds with trifluoromethyl substitutions exhibited enhanced activity due to improved binding affinity to target proteins involved in cancer progression .
  • Another investigation into sulfanyl-substituted quinazolines revealed their efficacy against resistant cancer cell lines, suggesting a role in overcoming drug resistance mechanisms commonly seen in chemotherapy .

Applications De Recherche Scientifique

The biological activity of this compound is primarily attributed to its structural components, which suggest potential interactions with biological systems. The presence of the sulfanyl group indicates possible reactivity with thiols, which could influence its pharmacological properties.

Pharmacological Applications

  • Anticonvulsant Activity :
    • Research has indicated that compounds with similar quinazoline structures exhibit anticonvulsant properties. For instance, derivatives of N-benzyl 2-acetamido-3-methoxypropionamide have shown significant anticonvulsant activities in animal models, suggesting that the compound may share similar mechanisms of action .
  • Anticancer Potential :
    • The quinazoline core is known for its anticancer activity. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against various cancer types.
  • Anti-inflammatory Properties :
    • Similar compounds have demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways. The structure of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide may allow it to modulate inflammatory responses effectively .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various organic reactions involving quinazoline derivatives and sulfur-containing reagents. The exploration of derivatives could lead to compounds with enhanced biological activities or improved pharmacokinetic profiles.

Compound NameStructure FeaturesBiological Activity
2-(4-Trifluoromethylphenyl)-1H-benzimidazoleContains trifluoromethyl groupAnticancer activity
4-(Trifluoromethyl)-N-(p-tolyl)benzamideSimilar amide structureAnti-inflammatory properties
1-(Trifluoromethyl)-1H-pyrrolePyrrole ring with trifluoromethylAntimicrobial activity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of quinazoline derivatives:

  • Anticonvulsant Studies : In rodent models, certain derivatives showed protective indices comparable to established antiseizure medications. These findings highlight the potential for developing new anticonvulsants based on the structure of this compound .
  • Cancer Research : Compounds with similar structures have been tested in vitro and in vivo for their ability to inhibit cancer cell proliferation. These studies suggest that modifications to the quinazoline structure can lead to significant variations in anticancer activity .

Propriétés

IUPAC Name

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c1-18(2)24-15-9-4-3-8-14(15)17(25-18)27-11-16(26)23-13-7-5-6-12(10-13)19(20,21)22/h3-10,24H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATXTIULJPLPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.